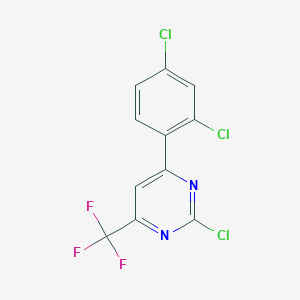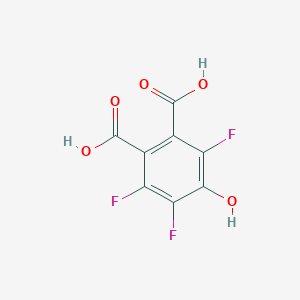
Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate
描述
Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate is an organic compound with a unique structure that includes a cyclopropyl group attached to a pyridine ring, which is further substituted with two carboxylic acid ester groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with pyridine-2,3-dicarboxylic acid dimethyl ester in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions: Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The cyclopropyl group or ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
2,6-Pyridinedicarboxylic acid dimethyl ester: Similar in structure but lacks the cyclopropyl group.
Quinolinic acid: Another pyridine derivative with different functional groups.
Dipicolinic acid: A related compound with carboxylic acid groups at different positions on the pyridine ring.
Uniqueness: Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)8-5-6-9(7-3-4-7)13-10(8)12(15)17-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
YJNVSYDHNOVJCP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C(C=C1)C2CC2)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Thieno[2,3-b]pyridine-2-sulfonamide](/img/structure/B8597800.png)
![tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8597804.png)


![1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide](/img/structure/B8597821.png)



![4-[3-(4-Fluorophenyl)propyl]piperidine](/img/structure/B8597855.png)
![(7R)-2-Chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B8597858.png)
